molecular formula C16H14O4 B3069760 9,10-Dimethylanthracene-2,3,6,7-tetraol CAS No. 13979-56-1

9,10-Dimethylanthracene-2,3,6,7-tetraol

Cat. No.: B3069760
CAS No.: 13979-56-1
M. Wt: 270.28 g/mol
InChI Key: LSRBZTZFDKGLOB-UHFFFAOYSA-N
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Description

Foundational Concepts of Polycyclic Aromatic Hydrocarbons in Advanced Materials Science

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. Their extended π-conjugated systems are the basis for their interesting electronic and photophysical properties, which makes them highly relevant in materials science. cd-bioparticles.net Anthracene (B1667546), a simple tricyclic PAH, and its derivatives have been extensively studied for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymeric materials. cd-bioparticles.netrroij.com The ability to functionalize the anthracene core allows for the fine-tuning of its properties to suit specific applications. For instance, substitution at the 9 and 10 positions can significantly influence the fluorescence quantum yield. chemrxiv.org

The introduction of various functional groups onto the PAH backbone can alter their physical and chemical characteristics. For example, the incorporation of sterically bulky groups can enhance the thermal stability and promote amorphous characteristics in thin films, which is beneficial for preventing crystallization and device breakdown in organic electronic devices. researchgate.net The development of new synthetic methodologies, such as palladium-catalyzed C-H bond activation, has expanded the toolbox for creating a diverse range of functionalized PAHs with tailored properties for advanced materials. rsc.org

The Role of Hydroxylated Anthracene Systems in Organic Synthesis and Supramolecular Chemistry

The presence of hydroxyl groups on the anthracene framework introduces a new dimension of functionality. These hydroxyl moieties can act as hydrogen bond donors and acceptors, enabling the formation of intricate supramolecular assemblies. rsc.org This self-assembly behavior is crucial in the field of supramolecular chemistry, where non-covalent interactions are harnessed to construct complex and functional architectures. researchgate.net

Hydroxylated anthracene derivatives are valuable synthons in organic synthesis. The hydroxyl groups can be readily converted into other functional groups, providing a versatile platform for the construction of more complex molecules. For example, they can be transformed into methoxy (B1213986) groups, which can then be used in subsequent reactions. The demethylation of these methoxy groups, often achieved using reagents like boron tribromide, can regenerate the hydroxyl functionality when needed. nih.govcommonorganicchemistry.com This reversible protection strategy is a powerful tool in multistep organic synthesis.

The ability of hydroxylated PAHs to engage in specific molecular recognition events is also of significant interest. Their electron-rich aromatic core and hydrogen-bonding capabilities allow them to interact with a variety of guest molecules, making them potential candidates for sensor applications. rsc.orgresearchgate.net For instance, the fluorescence of anthracene derivatives can be quenched or enhanced upon binding to specific analytes, forming the basis for fluorescent chemosensors. rroij.com

Positioning of 9,10-Dimethylanthracene-2,3,6,7-tetraol within Emerging Research Paradigms

This compound is a specific polyhydroxylated anthracene derivative that is positioned at the intersection of advanced materials science and supramolecular chemistry. Its structure, featuring a dimethylated anthracene core symmetrically substituted with four hydroxyl groups, imparts a unique combination of properties that make it a compound of interest in emerging research paradigms.

The symmetrically placed hydroxyl groups make this molecule an excellent candidate for the construction of highly ordered supramolecular structures, such as metal-organic frameworks (MOFs) and hydrogen-bonded networks. These materials are being explored for applications in gas storage, catalysis, and sensing. The methyl groups at the 9 and 10 positions can influence the solid-state packing of the molecule, potentially preventing dense π-stacking and favoring the formation of porous materials.

Furthermore, this compound can serve as a key building block for the synthesis of more complex functional molecules. The hydroxyl groups provide reactive sites for further functionalization, allowing for the attachment of other molecular components to create, for example, novel organic electronic materials or sensors with tailored properties. While specific, detailed research on the direct applications of this compound is still emerging, its structural motifs are present in precursors to advanced materials, such as polymers of intrinsic microporosity (PIMs). rsc.org

The synthesis of this tetraol can be approached through the demethylation of its tetramethoxy precursor, 2,3,6,7-tetramethoxy-9,10-dimethylanthracene (B1590876). rsc.org The synthesis of this precursor has been reported, making the target tetraol an accessible compound for further investigation. rsc.org

Physicochemical Properties of this compound and its Precursor

PropertyThis compound2,3,6,7-Tetramethoxy-9,10-dimethylanthracene
IUPAC Name 9,10-dimethylanthracene-2,3,6,7-tetrol2,3,6,7-tetramethoxy-9,10-dimethylanthracene
Molecular Formula C₁₆H₁₄O₄C₂₀H₂₂O₄
Molecular Weight 270.28 g/mol 326.4 g/mol
Appearance Brown to black solidNot specified
Boiling Point (Predicted) 586.5±45.0 °CNot available
Density (Predicted) 1.469±0.06 g/cm³Not available
pKa (Predicted) 9.20±0.30Not available
Storage Temperature Room Temperature, stored under nitrogenNot specified

Data for this compound sourced from chemicalbook.comnih.gov. Data for 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene sourced from nih.gov.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,10-dimethylanthracene-2,3,6,7-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-7-9-3-13(17)15(19)5-11(9)8(2)12-6-16(20)14(18)4-10(7)12/h3-6,17-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRBZTZFDKGLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)O)O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Optimization for 9,10 Dimethylanthracene 2,3,6,7 Tetraol

Precursor Synthesis and Regioselective Functionalization Approaches for 9,10-Dimethylanthracene-2,3,6,7-tetraol

The journey to this compound begins with the synthesis of its precursors and the strategic introduction of functional groups at specific positions on the aromatic core.

Synthetic Routes for the 9,10-Dimethylanthracene (B165754) Core

The construction of the 9,10-dimethylanthracene backbone is the initial critical step. Various classical and modern synthetic methods can be employed for the formation of the anthracene (B1667546) framework.

One patented approach details a multi-step synthesis starting from o-xylene (B151617). google.com This method involves the initial oxidation of o-xylene in the presence of a manganese acetate (B1210297) catalyst to form an intermediate, which is then subjected to a series of reactions including bromination, Grignard reagent formation, and finally a cyclization reaction with a phthalic acid derivative to yield the 9,10-dimethylanthracene core. google.com While this method reports high yields, the multi-step nature and the use of harsh reagents can be limitations. google.com

Alternative strategies for forming the anthracene core often rely on cyclization reactions. The Elbs reaction, which involves the pyrolysis of an ortho-methyl-substituted benzophenone, is a classic method for synthesizing polycyclic aromatic hydrocarbons, including anthracene derivatives. wikipedia.orgorganicreactions.org However, this reaction often requires high temperatures and can sometimes lead to a mixture of products. organicreactions.org

Friedel-Crafts reactions also offer a viable route. For instance, the reaction of a suitably substituted benzene (B151609) derivative with a phthalic anhydride (B1165640) or a related difunctional electrophile in the presence of a Lewis acid catalyst can lead to the formation of the tricyclic anthracene system. beilstein-journals.orgnih.gov The regioselectivity of this reaction is highly dependent on the nature and position of the substituents on the starting materials.

More contemporary methods, such as transition-metal-catalyzed C-H activation and annulation reactions, are also being explored for the synthesis of complex polycyclic aromatic hydrocarbons. researchgate.netoup.com These methods can offer greater efficiency and control over the final structure. Diels-Alder reactions, a powerful tool in organic synthesis for the formation of six-membered rings, can also be employed to construct the anthracene skeleton from appropriate diene and dienophile precursors. orientjchem.orgresearchgate.netrsc.orgresearchgate.netrsc.org

Table 1: Comparison of Synthetic Routes to the 9,10-Dimethylanthracene Core

Method Starting Materials Key Steps Advantages Disadvantages
Patented Method from o-Xylene o-Xylene, Phthalic acid derivative Oxidation, Bromination, Grignard formation, Cyclization High reported yield Multi-step, harsh reagents
Elbs Reaction Ortho-methyl-substituted benzophenone Pyrolysis, Cyclodehydration Single step for cyclization High temperatures, potential for side products
Friedel-Crafts Reaction Benzene derivative, Phthalic anhydride Electrophilic aromatic substitution, Cyclization Versatile, well-established Requires Lewis acid catalyst, regioselectivity can be an issue
Diels-Alder Reaction Diene and dienophile [4+2] Cycloaddition High stereospecificity and regioselectivity Availability of suitable precursors

Strategies for Tetrahydroxylation at the 2,3,6,7 Positions

Introducing four hydroxyl groups with precise regioselectivity at the 2, 3, 6, and 7 positions of the 9,10-dimethylanthracene core is the most challenging aspect of the synthesis. Direct hydroxylation of the pre-formed anthracene core is often difficult to control and can lead to a mixture of isomers and over-oxidation products.

A more strategic approach involves the synthesis of a precursor with functional groups at the desired positions that can be later converted to hydroxyl groups. One plausible strategy is the synthesis of a 2,3,6,7-tetramethoxy-9,10-dimethylanthracene (B1590876) intermediate. This could potentially be achieved by starting with a catechol derivative (1,2-dihydroxybenzene) or its dimethyl ether (veratrole). A double Friedel-Crafts type reaction or a multi-step sequence involving the coupling of two veratrole units could be envisioned to construct the tetramethoxy anthracene core, which can then be demethylated to yield the final tetraol. organicreactions.org

Another potential, though more arduous, route could involve the synthesis of 2,3,6,7-tetrabromoanthracene. nih.gov The bromine atoms can then be substituted by hydroxyl groups, for example, through a nucleophilic aromatic substitution reaction or via the formation of organometallic intermediates followed by oxidation. However, such substitution reactions on polycyclic aromatic hydrocarbons can be challenging.

Direct oxidation methods, while less selective, are also considered. Reagents like Fenton's reagent (a mixture of hydrogen peroxide and an iron(II) salt) are known to hydroxylate aromatic compounds, but controlling the position and number of hydroxyl groups introduced is a significant hurdle. orientjchem.orgnih.govbiomart.cn Similarly, enzymatic hydroxylation using specific enzymes could offer high regioselectivity, but the applicability to a non-natural substrate like 9,10-dimethylanthracene would require significant research and development. nih.govnih.gov

Advanced Synthesis Optimization Protocols for Research-Scale Production

To ensure the efficient and reproducible synthesis of this compound on a research scale, systematic optimization of the reaction conditions is paramount.

High-Throughput Screening Techniques for Reaction Condition Elucidation

High-throughput screening (HTS) allows for the rapid and parallel evaluation of a large number of reaction conditions, significantly accelerating the optimization process. biomart.cnresearchgate.netnih.govyoutube.com For the synthesis of this compound, HTS can be employed to screen various catalysts, ligands (for transition-metal-catalyzed steps), solvents, and bases to identify the optimal combination for both the core synthesis and the hydroxylation steps. youtube.com Automated liquid handling systems can be used to set up numerous small-scale reactions in well-plates, and rapid analytical techniques such as mass spectrometry or UV-Vis spectroscopy can be used for product detection and quantification. researchgate.net

Table 2: Variables for High-Throughput Screening in the Synthesis of this compound

Reaction Step Variables to Screen Rationale
Core Synthesis (e.g., Friedel-Crafts) Lewis Acid Catalyst, Solvent, Temperature To maximize yield and minimize side products.
Tetrahydroxylation (e.g., from a tetrabromo precursor) Catalyst, Ligand, Base, Solvent To achieve complete conversion and high regioselectivity.

Optimization of Reactant Stoichiometry and Concentration

The stoichiometry and concentration of reactants can have a profound impact on reaction yield, selectivity, and the formation of byproducts. Design of Experiment (DoE) is a powerful statistical tool that can be used to systematically study the effects of multiple variables simultaneously. syngeneintl.comresearchgate.netnih.govyoutube.comnih.gov By varying the ratios of the starting materials, catalysts, and any additives according to a specific experimental design, it is possible to build a mathematical model that describes the relationship between these factors and the reaction outcome. This allows for the identification of the optimal stoichiometry and concentration to maximize the yield of this compound while minimizing impurities. For instance, in a potential hydroxylation step, the ratio of the oxidizing agent to the anthracene substrate would be a critical parameter to optimize to avoid over-oxidation.

Influence of Solvent Systems on Reaction Outcome and Material Properties

The choice of solvent is crucial as it can influence reaction rates, selectivity, and the solubility of reactants and products. nih.govrsc.org For the synthesis of a polar molecule like this compound, the solvent system needs to be carefully selected. A screening of various solvents with different polarities and coordinating abilities should be performed. For example, in a transition-metal-catalyzed C-H activation step, the solvent can affect the stability and reactivity of the catalytic species. oup.com In a hydroxylation reaction, the solvent can influence the solubility of the oxidizing agent and the substrate, thereby affecting the reaction rate. Furthermore, the solvent used for the final crystallization step will significantly impact the purity and morphology of the isolated product.

Table 3: Potential Solvent Systems and Their Effects

Solvent Type Examples Potential Influence
Aprotic Polar DMF, DMSO, Acetonitrile Can enhance the solubility of polar reactants and intermediates. May coordinate with metal catalysts.
Protic Alcohols, Water Can participate in the reaction (e.g., as a proton source). May affect the activity of certain catalysts.
Nonpolar Toluene, Hexane Suitable for nonpolar starting materials. May be used in biphasic systems.

Application of Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, offering considerable advantages over conventional heating methods. proquest.comresearchgate.net This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. iosrphr.org While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the application of this methodology to other anthracene derivatives provides a strong precedent for its potential utility.

Research into the synthesis of various anthracene derivatives has demonstrated the power of microwave irradiation. For instance, reactions that traditionally require long hours of refluxing can often be completed in a matter of minutes. rsc.orgmdpi.com In one example, the synthesis of 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester from anthracene and methyl acrylate (B77674) was achieved in 6-8 minutes with a 70-85% yield using microwave irradiation, compared to 24-48 hours required for conventional heating methods. mdpi.com Similarly, the synthesis of 9-anthracenyl chalcones under solvent-free microwave conditions in the presence of a catalyst resulted in excellent yields (90-97%) within a very short reaction time. iosrphr.org

The primary benefits of employing microwave-assisted methods in the synthesis of complex organic molecules like this compound can be summarized as follows:

Rapid Reaction Rates: Microwave heating can accelerate reaction rates by orders of magnitude compared to conventional methods.

Higher Yields: The focused and uniform heating often minimizes the formation of by-products, leading to higher yields of the desired compound. rsc.org

Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than heating a large oil bath or reaction vessel.

Green Chemistry: The potential for solvent-free reactions and reduced energy consumption aligns with the principles of green chemistry. researchgate.netiosrphr.org

The table below compares reaction times and yields for the synthesis of related anthracene derivatives using conventional versus microwave-assisted methods, illustrating the potential improvements applicable to the synthesis of this compound.

CompoundMethodReaction TimeYieldReference
9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl esterConventional (Reflux)48 hoursLow mdpi.com
9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl esterMicrowave-Assisted6-8 minutes70-85% mdpi.com
9-Anthracenyl ChalconesMicrowave-AssistedShort90-97% iosrphr.org
(Anthracene-9-yl) methylaminesMicrowave-Assisted13 minutesHigh proquest.com

Given these established advantages, the application of microwave-assisted synthesis to this compound is a promising area for future research to optimize its production.

Considerations for Material Purity and Handling in Academic Research

The purity and proper handling of chemical compounds are paramount in academic research to ensure the validity, reproducibility, and accuracy of experimental results. nih.govemu.edu.tr For a specialized compound like this compound, which belongs to the class of polycyclic aromatic hydrocarbons (PAHs), these considerations are particularly critical. nih.gov

Material Purity

In the context of academic research, especially for compounds intended for biological or materials science studies, a high degree of purity is essential. The Journal of Medicinal Chemistry suggests a purity standard of not less than 95% for all tested compounds. acs.org Impurities, which can include unreacted starting materials, by-products, or residual solvents, can significantly impact experimental outcomes. emu.edu.tr

The purity of an organic solid like this compound is typically established using a combination of analytical techniques:

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to separate the compound from impurities. acs.orgtutorchase.com

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide structural information that can confirm the identity of the compound and reveal the presence of impurities. tutorchase.comaskiitians.com

Melting Point Determination: A pure crystalline solid will have a sharp and defined melting point. Impurities typically cause the melting point to depress and broaden over a range. tutorchase.comaskiitians.com

Elemental Analysis: Combustion analysis can be used to determine the elemental composition of the compound, which serves as a fundamental check of purity. acs.org

For research-grade materials, it is standard practice to report the method used for purity determination and confirm that it meets the required threshold (e.g., ≥95%). acs.org

Handling and Storage

Polycyclic aromatic hydrocarbons (PAHs) are known to be susceptible to degradation from factors such as light and air. dtu.dkresearchgate.net Therefore, stringent handling and storage procedures are necessary to maintain the integrity of this compound.

General laboratory guidelines for handling PAHs include working in a well-ventilated area, using appropriate personal protective equipment, and preventing exposure to light. For storage, specific conditions are recommended to ensure long-term stability. Studies on PAH standards have shown that storage at low temperatures in the dark is crucial. dtu.dk While long-term storage at -80°C has been shown to be effective for some PAHs, specific recommendations for this compound suggest refrigeration. researchgate.netsigmaaldrich.comcd-bioparticles.net Some research also indicates that the addition of preservatives like sodium azide (B81097) can enhance the stability of PAHs in certain sample types, such as sediments, for extended periods. chemistry-matters.com

The table below summarizes the recommended storage and handling conditions for this compound in an academic research setting.

ParameterRecommendationRationaleSources
Purity Standard ≥95%To ensure experimental accuracy and reproducibility. acs.org
Storage Temp. 2-8°CTo minimize thermal degradation. sigmaaldrich.comcd-bioparticles.net
General Storage Keep in a dark place, sealed in a dry environment.To prevent photo-degradation and hydrolysis/oxidation. dtu.dksigmaaldrich.com
Handling Use in a well-ventilated area; avoid exposure to direct light.To ensure laboratory safety and prevent compound degradation. dtu.dk
Long-Term Stability For general PAHs, storage at -18°C or -20°C is recommended for periods up to 12 months.To significantly slow down degradation processes for long-term archiving. dtu.dkresearchgate.net

Adherence to these guidelines for purity, handling, and storage is essential for any researcher utilizing this compound to generate reliable and publishable scientific data.

Advanced Spectroscopic and Structural Characterization of 9,10 Dimethylanthracene 2,3,6,7 Tetraol and Its Assemblies

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, molecular conformation, and intermolecular interactions such as π-π stacking and hydrogen bonding, which are critical for understanding the material's bulk properties.

Single-crystal X-ray crystallography offers an atomic-resolution view of a molecule's structure within a crystal lattice. While a specific crystal structure for 9,10-Dimethylanthracene-2,3,6,7-tetraol is not prominently available in published literature, the analysis of related anthracene (B1667546) derivatives provides a robust framework for predicting its solid-state behavior.

For instance, studies on 9,10-diphenylanthracene (B110198) (DPA) reveal how substituents on the anthracene core influence molecular packing. mdpi.com DPA can crystallize into different polymorphs, such as the P21/n and C2/c space groups, depending on the crystallization method. mdpi.com These polymorphs exhibit different unit cell parameters and dihedral angles between the substituent phenyl rings and the central anthracene plane. mdpi.com

Table 1: Example Crystallographic Data for a Related Anthracene Derivative (α-polymorph of 9,10-Diphenylanthracene)

Parameter Value
Compound 9,10-Diphenylanthracene
Crystal System Monoclinic
Space Group C2/c
a (Å) 21.05
b (Å) 5.41
c (Å) 16.58
β (º) 113.1
Volume (ų) 1737
Z 4
Calculated Density (g/cm³) 1.239

Data sourced from a study on DPA polymorphs, illustrating typical parameters obtained from single-crystal X-ray analysis. mdpi.com

Powder X-ray diffraction (PXRD) is a vital technique for the characterization of bulk crystalline materials. It is used to identify crystalline phases, determine phase purity, and analyze polymorphism. rsc.org The PXRD pattern is a fingerprint of a crystalline solid, defined by the positions (2θ angles) and intensities of the diffraction peaks.

For this compound, PXRD would be essential for confirming the successful synthesis of the desired crystalline phase and for identifying the presence of any impurities or different polymorphs. rsc.orgrsc.org As seen with other anthracene derivatives, slight variations in synthesis or crystallization conditions can lead to different crystal packing arrangements (polymorphs), each with a unique PXRD pattern. mdpi.com Comparing the experimental PXRD pattern of a bulk sample to a pattern simulated from single-crystal X-ray data provides definitive proof of structural identity and purity. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. Both solid-state and solution-state NMR provide complementary information about molecular structure, connectivity, and dynamics.

Solid-state NMR (ssNMR) is particularly useful for characterizing materials that are insoluble, amorphous, or part of a larger, complex assembly. acs.org Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, offering insight into the local environment of each carbon atom.

For this compound, ssNMR would be valuable for confirming the molecular structure in its solid form, especially if suitable single crystals for XRD cannot be grown. acs.org It can also be used to study the compound when it is part of a composite material or self-assembled structure. The high degree of symmetry in the molecule would lead to a relatively simple ¹³C ssNMR spectrum. One would expect distinct signals for the methyl carbons, the hydroxyl-bearing aromatic carbons, the protonated aromatic carbons, and the quaternary aromatic carbons, with the chemical shifts providing confirmation of the substitution pattern.

Table 2: Predicted ¹³C Solid-State NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm) Number of Signals
Methyl (C9, C10-CH₃) 15 - 25 1
Aromatic C-H (C1, C4, C5, C8) 110 - 120 1
Aromatic C-OH (C2, C3, C6, C7) 145 - 155 1
Quaternary Aromatic (C4a, C9a, C8a, C10a) 125 - 135 1
Quaternary Aromatic (C9, C10) 130 - 140 1

Predicted values are based on typical chemical shifts for substituted anthracenes and phenols.

Solution-state ¹H and ¹³C NMR are the primary methods for molecular structure elucidation in solution. For this compound, the expected high symmetry of the molecule would simplify its NMR spectra, making assignments straightforward.

The ¹H NMR spectrum is predicted to show three main signals:

A singlet for the six protons of the two equivalent methyl groups at the C9 and C10 positions.

A singlet for the four equivalent aromatic protons at the C1, C4, C5, and C8 positions.

A singlet for the four hydroxyl protons. The chemical shift of this peak would be dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum would similarly be simplified due to symmetry, showing only a few distinct signals corresponding to the different types of carbon atoms in the molecule, as outlined in the ssNMR section. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecular framework. umich.edu

Table 3: Predicted ¹H Solution-State NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₃ (C9, C10) ~2.5 - 3.0 Singlet 6H
Ar-H (C1, C4, C5, C8) ~7.0 - 8.0 Singlet 4H
-OH (C2, C3, C6, C7) Variable (e.g., 4.0 - 6.0) Singlet (broad) 4H

Predicted shifts are relative to TMS and can vary based on the deuterated solvent used.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

For this compound, the IR spectrum would be dominated by features characteristic of its hydroxyl and aromatic functionalities. A very strong and broad absorption band would be expected in the 3600-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups. acs.org Other key bands would include C-O stretching (~1250 cm⁻¹) and O-H bending (~1400 cm⁻¹). Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

The Raman spectrum would be particularly useful for observing the symmetric vibrations of the anthracene core. researchgate.net Strong signals corresponding to the symmetric "breathing" modes of the aromatic rings would be expected. The C-C stretching of the anthracene skeleton and the symmetric C-CH₃ stretching vibrations would also be prominent. The O-H stretching band, while intense in the IR, is typically weak in the Raman spectrum.

Table 4: Key Predicted Vibrational Modes for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-H Stretch (H-bonded) 3600 - 3200 Weak Strong (IR)
Aromatic C-H Stretch 3100 - 3000 3100 - 3000 Medium
Aliphatic C-H Stretch 2980 - 2850 2980 - 2850 Medium
Aromatic C=C Stretch 1620 - 1450 1620 - 1450 Strong
O-H Bend ~1400 Weak Medium (IR)
C-O Stretch ~1250 Weak Strong (IR)
Aromatic Ring Breathing Weak ~1000 Strong (Raman)

Frequencies are approximate and serve to indicate the expected spectral regions for key functional groups.

Table of Mentioned Compounds

Compound Name Molecular Formula
This compound C₁₆H₁₄O₄
9,10-Dimethylanthracene (B165754) C₁₆H₁₄
9,10-Diphenylanthracene C₂₆H₁₈

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound are of significant interest for understanding its potential applications in optoelectronics and sensing. While detailed experimental spectra for this specific tetraol are not widely published, the behavior of the parent chromophore, 9,10-dimethylanthracene, and related substituted anthracenes provide a basis for predicting its spectroscopic characteristics.

The UV-Vis spectrum of anthracene derivatives is characterized by distinct absorption bands in the ultraviolet and visible regions, corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the anthracene core. For 9,10-dimethylanthracene, absorption bands are observed in the range of 370 to 410 nm. researchgate.net The introduction of four hydroxyl (-OH) groups, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system through lone pair electrons on the oxygen atoms.

Fluorescence spectroscopy reveals information about the excited state properties of a molecule. Anthracene and its derivatives are known for their strong fluorescence. The fluorescence of 9,10-disilylanthracenes, for example, is observed in the 400–570 nm range, with high quantum yields. nih.gov For this compound, the hydroxyl substituents are likely to influence the fluorescence emission wavelength and quantum yield. Hydrogen bonding interactions, both intramolecularly and with the solvent, can also play a significant role in modulating the photophysical properties.

Table 1: Predicted Spectroscopic Properties of this compound

Property Predicted Value/Range Remarks
Absorption Maximum (λmax) > 400 nm Expected bathochromic shift compared to 9,10-dimethylanthracene due to hydroxyl groups.
Molar Extinction Coefficient (ε) High Characteristic of π-π* transitions in aromatic systems.
Emission Maximum (λem) > 420 nm Expected red-shifted emission compared to the parent anthracene.
Fluorescence Quantum Yield (Φf) Variable Highly dependent on solvent and aggregation state.

| Stokes Shift | Moderate to Large | The difference between absorption and emission maxima is influenced by the electronic and structural relaxation in the excited state. |

Microscopic Techniques for Morphological Analysis (e.g., Scanning Electron Microscopy)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its chemical formula. For this compound, with the molecular formula C₁₆H₁₄O₄, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and oxygen. nih.gov

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.011 16 192.176 71.13
Hydrogen H 1.008 14 14.112 5.22
Oxygen O 15.999 4 63.996 23.68

| Total | | | | 270.284 | 100.00 |

Experimental determination of the elemental composition through techniques such as combustion analysis would be essential to confirm the purity and identity of a synthesized sample of this compound.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elucidating the structure of a compound. The exact mass of this compound has been computed to be 270.08920892 Da. nih.gov

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would be capable of confirming the elemental composition by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. For instance, the loss of hydroxyl groups or methyl groups from the parent ion could lead to characteristic fragment ions.

Table 3: Key Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₁₆H₁₄O₄ PubChem
Molecular Weight 270.28 g/mol Computed by PubChem 2.2
Exact Mass 270.08920892 Da Computed by PubChem 2.2

| Predicted Molecular Ion Peak (M⁺) | m/z ≈ 270.09 | - |

Chemical Transformations and Derivatization Strategies of 9,10 Dimethylanthracene 2,3,6,7 Tetraol

Reactivity Profile of the Anthracene (B1667546) Ring System and Hydroxyl Functionalities

The chemical reactivity of 9,10-Dimethylanthracene-2,3,6,7-tetraol is characterized by the distinct properties of its anthracene core and its peripheral functional groups.

Anthracene Ring System: The central anthracene unit is an electron-rich polycyclic aromatic hydrocarbon. Like other anthracenes, it is susceptible to reactions that disrupt the aromaticity of the central ring, which is the most reactive part of the molecule. libretexts.orgwordpress.com Electrophilic substitution reactions, for instance, preferentially occur at the 9- and 10-positions. wordpress.com However, since these positions are already substituted with methyl groups in the title compound, reactivity shifts to other sites or reaction types. The anthracene core is also known to participate in cycloaddition reactions, such as the Diels-Alder reaction, across the 9,10-positions. wordpress.comresearchgate.net Furthermore, the ring system can undergo oxidation, particularly at these central positions, and reduction. youtube.com

Hydroxyl Functionalities: The four hydroxyl groups attached to the aromatic rings at the 2,3,6, and 7-positions impart phenolic character to the molecule. These groups are arranged in two catechol-like moieties, which are known to be excellent ligands for certain elements, notably boron. This arrangement is crucial for the compound's use in forming boronate esters, a key reaction in the synthesis of covalent organic frameworks. nih.govacs.orgnih.gov The hydroxyl groups are acidic and can be deprotonated to form phenolates. They can also undergo O-alkylation or O-acylation to form ethers and esters, respectively.

Role as a Key Building Block in Covalent Organic Framework (COF) Synthesis

Due to its rigid structure, defined geometry, and strategically placed reactive hydroxyl groups, this compound is a valuable monomer for the synthesis of Covalent Organic Frameworks (COFs). researchgate.net COFs are a class of porous crystalline polymers with ordered structures, and the properties of the final material are directly inherited from the molecular building blocks used in their synthesis. researchgate.net

A primary strategy for incorporating this compound into COFs is through condensation reactions with boronic acids. acs.orgsemanticscholar.org This approach is a cornerstone of reticular chemistry, which focuses on linking molecular building blocks with strong, reversible covalent bonds to create ordered, extended structures. kaust.edu.saresearchgate.net

The vicinal hydroxyl groups (catechol units) of the tetraol readily react with boronic acids to form stable five-membered dioxaborole rings (boronate esters). nih.govacs.org When polyfunctional boronic acids (e.g., those with two or three boronic acid groups) are used, this reaction leads to the formation of an extended two-dimensional or three-dimensional porous network. The reversibility of the boronate ester formation is critical, as it allows for "error-correction" during the synthesis, a process that enables the system to self-assemble into a thermodynamically stable, highly crystalline framework rather than an amorphous polymer.

Table 1: Examples of COFs Synthesized from this compound This table contains interactive elements. Click on the headers to sort the data.

COF Name Co-monomer Linkage Type Key Feature
AT-COF-Me Benzene-1,3,5-triyltriboronic acid (BTBA) Boronate Ester Crystalline framework with methyl group functionalization.

| BTP-COF | 1,3,5-Benzenetris(4-phenylboronic acid) (BTPA) | Boronate Ester | Large 4 nm open pores and high surface area. |

The principles of reticular chemistry allow for the precise design of COF properties by carefully selecting the building blocks. researchgate.netnih.gov The use of this compound as a monomer allows for the rational design of the resulting COF's pore environment and network connectivity.

Pore Environment: The anthracene unit itself forms the backbone of the pore walls. The methyl groups at the 9- and 10-positions project into the pores, chemically modifying the internal surface. This functionalization can influence the framework's properties, such as its affinity for specific guest molecules.

Connectivity: The tetraol acts as a linear or rectangular building block. When combined with a trigonal co-monomer like benzene-1,3,5-triyltriboronic acid, it produces a 2D network with a hexagonal topology. The length and geometry of the tetraol and the boronic acid co-monomer precisely dictate the size of the resulting pores. researchgate.net For example, using a larger trigonal monomer like 1,3,5-benzenetris(4-phenylboronic acid) results in a COF with significantly larger pores.

The inherent structural characteristics of the monomer are critical in determining the final topology and crystallinity of the COF. nih.govthomasyoungcentre.org

Crystallinity: The rigidity and planarity of the anthracene core are crucial for achieving long-range order and high crystallinity in the final COF. nih.gov Rigid monomers restrict conformational freedom, which favors ordered packing into crystalline layers. The strong, directional covalent bonds formed via the boronic acid condensation further enforce this order, leading to a stable, crystalline material.

Post-Synthetic Modification (PSM) of this compound within COF Architectures

Post-synthetic modification (PSM) is a powerful strategy for introducing chemical functionality into a COF after the framework has been constructed. rsc.orgrsc.orgsemanticscholar.orgresearchgate.net This approach is valuable when the desired functional groups are incompatible with the initial COF synthesis conditions. rsc.org The methyl and hydroxyl groups on the this compound units within a COF serve as anchor points for such modifications.

The methyl groups of the anthracene unit, which decorate the pores of the COF, are accessible for further chemical transformation. One demonstrated PSM strategy is the radical bromination of these groups. youtube.com

This reaction is typically carried out using a brominating agent like N-Bromosuccinimide (NBS) and a radical initiator. researchgate.netresearchgate.net In the case of a COF synthesized from this compound, this reaction successfully converts the methyl groups (-CH₃) into bromomethyl groups (-CH₂Br). A key advantage of the PSM approach is that this transformation can be achieved without degrading the crystalline structure of the parent COF. The resulting benzylic bromine is a versatile functional group that can be used as a reactive handle for subsequent nucleophilic substitution reactions, allowing for the covalent attachment of a wide range of other molecules to the COF's internal surface.

Table 2: Radical Bromination of an Anthracene-based COF This table contains interactive elements. Click on the headers to sort the data.

Parent COF Reaction Type Resulting Functional Group Key Outcome

| AT-COF-Me | Radical Bromination | Bromomethyl (-CH₂Br) | Successful functionalization without loss of framework crystallinity. |

Chemical Derivatization of Hydroxyl Sites (e.g., Esterification)

The four hydroxyl groups of this compound are reactive sites that can undergo various chemical transformations, allowing for the modification of the molecule's properties. Esterification is a common method for derivatizing hydroxyl groups, and while specific studies on the esterification of this compound are not extensively documented in publicly available research, the principles of polyphenol esterification can be applied. Enzymatic and chemical methods are often employed for the esterification of phenolic compounds to enhance their lipophilicity and biological activity.

A notable example of derivatization at the hydroxyl sites is the synthesis of 9,10-dimethyl-2,3,6,7-anthracenetetra(thioacetate). In this process, the parent tetraol is treated with 2-(4-pyridyl)ethanethiol in molten p-toluenesulfonic acid. This reaction yields a tetra(thioether), which is subsequently methylated and then deprotected using triethylamine (B128534) in the presence of acetic anhydride (B1165640) to produce the final tetra(thioacetate) product. This protected form of the corresponding tetrathiol highlights a pathway to introduce sulfur-containing functional groups, which could be valuable in the development of molecular electronics and conducting metal-organic frameworks.

Another common derivatization is acetylation. For instance, the acetylation of the related compound 9,10-dimethylanthracene (B165754) can be achieved by reacting it with acetyl chloride in the presence of aluminum chloride. This reaction, a Friedel-Crafts acylation, introduces an acetyl group onto the aromatic ring system. While this example involves a carbon-carbon bond formation rather than an esterification of a hydroxyl group, it demonstrates a feasible method for modifying the anthracene core.

The esterification of polyphenolic compounds, in general, can be achieved through various catalytic methods. Lipases are often used as biocatalysts for these reactions, offering high reactivity and selectivity under mild conditions. Both homogeneous and heterogeneous acid catalysts are also employed, particularly for the esterification of polyphenolic acids with alcohols. These established methods for polyphenol modification suggest that the hydroxyl groups of this compound could be readily converted to esters, ethers, and other functional groups to tailor its physicochemical properties for specific applications.

Strategies for Integrating Diverse Functionalities onto Frameworks

The functionalization of the this compound framework can be approached through several synthetic strategies to introduce a wide range of chemical functionalities. These strategies often leverage the reactivity of both the aromatic core and the peripheral hydroxyl groups.

One primary strategy involves the direct modification of the hydroxyl groups, as discussed in the previous section. By converting the hydroxyls into other functional groups such as esters, ethers, or sulfonates, the solubility, electronic properties, and coordination capabilities of the molecule can be systematically tuned. For example, etherification with functionalized alkyl halides can introduce new reactive sites, such as terminal alkynes or azides, which can then be used for click chemistry reactions to attach more complex moieties.

Another approach focuses on the electrophilic substitution reactions of the anthracene core itself. The electron-rich nature of the aromatic system, enhanced by the four hydroxyl groups, facilitates reactions such as halogenation, nitration, and Friedel-Crafts acylation or alkylation. These reactions can introduce new substituents at various positions on the aromatic rings, providing handles for further derivatization. The regioselectivity of these substitutions would be influenced by the directing effects of the existing methyl and hydroxyl groups.

Furthermore, cross-coupling reactions are a powerful tool for integrating diverse functionalities. If the anthracene framework is first halogenated, typically with bromine or iodine, these halogenated derivatives can then participate in a variety of transition-metal-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for the introduction of new aryl or vinyl groups, the Sonogashira coupling for the attachment of terminal alkynes, and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. These methods offer a modular approach to building complex molecular architectures based on the this compound scaffold.

Finally, multi-step synthetic strategies can be designed to construct the functionalized anthracene core from simpler, pre-functionalized precursors. This approach allows for greater control over the final substitution pattern and can be used to synthesize derivatives that are not accessible through direct functionalization of the parent tetraol. The choice of strategy will ultimately depend on the desired functionality and the target application of the final molecule.

Synthesis and Characterization of Advanced Derivatives

The versatile scaffold of this compound allows for the synthesis of a variety of advanced derivatives with tailored properties for specific applications. These derivatives often involve the modification of the hydroxyl groups to alter the electronic and steric characteristics of the molecule.

Alkoxy-Substituted Analogues (e.g., Tetramethoxy-9,10-dimethylanthracene)

One of the most well-studied derivatives is 2,3,6,7-tetramethoxy-9,10-dimethylanthracene (B1590876). This compound is typically synthesized from the parent tetraol by methylation of the four hydroxyl groups. This transformation from hydroxyl to methoxy (B1213986) groups significantly alters the molecule's properties, making it more soluble in organic solvents and modifying its electronic and photophysical characteristics.

The synthesis of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene has been reported through various methods. One common approach involves the reaction of 1,2-dimethoxybenzene (B1683551) with acetaldehyde (B116499) in the presence of a strong acid. This method, however, can lead to a mixture of products. A more direct route is the methylation of this compound using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base.

The characterization of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene is well-documented, providing a clear understanding of its molecular structure and properties.

Property Value
Molecular Formula C20H22O4
Molecular Weight 326.39 g/mol
Appearance Light grey powder
Melting Point 325 °C

Spectroscopic data is crucial for the confirmation of the structure of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene.

Spectroscopic Data Values
¹H NMR (300 MHz, DMSO-d6), δ (ppm) 2.95 (s, 6H), 4.08 (s, 12H), 7.40 (s, 4H)
FT-IR (cm⁻¹) 3019, 2996, 2963, 2833, 1633, 1495, 1468, 1445, 1239, 1201, 1189, 1164, 1013, 892, 828, 750

The methoxy groups in this derivative are electron-donating, which enhances the electron density of the anthracene core. This, in turn, influences its photophysical properties, such as its absorption and fluorescence spectra. The methyl groups at the 9 and 10 positions provide steric bulk, which can affect the molecule's packing in the solid state and its interactions with other molecules.

Derivatives for Specialized Research Applications (e.g., in nucleic acid carrier studies)

The development of derivatives of this compound for specialized research applications is an active area of investigation. One promising application is in the field of targeted cancer therapy. Researchers have designed and synthesized a series of 9,10-dimethylanthracene derivatives for light-activated DNA interstrand cross-linking. This approach aims to overcome the systemic toxicity associated with conventional chemotherapeutics by creating agents that are only activated at the tumor site by light, leading to enhanced selectivity and reduced side effects.

These derivatives are designed to interact with DNA and, upon photoactivation, form covalent bonds between the two strands of the DNA helix. This cross-linking prevents DNA replication and transcription, ultimately leading to cell death in the targeted cancer cells. The anthracene core serves as the photosensitizer in these molecules, absorbing light and initiating the chemical reaction that leads to DNA cross-linking.

While the specific structures of these derivatives are often proprietary, the general strategy involves attaching reactive functional groups to the 9,10-dimethylanthracene scaffold. These functional groups are designed to be in close proximity to the DNA strands when the molecule intercalates or binds to the DNA groove. Upon irradiation with light of a specific wavelength, these groups become highly reactive and form covalent bonds with the nucleobases of the DNA.

The study of such derivatives involves a combination of synthetic chemistry, photophysical characterization, and biological evaluation. Researchers investigate the DNA binding affinity, photo-cross-linking efficiency, and cytotoxicity of these compounds in various cancer cell lines. The ultimate goal is to develop highly effective and selective photochemotherapeutic agents with minimal off-target toxicity. While the use of this compound derivatives specifically as nucleic acid carriers for gene delivery is not yet well-established in the literature, their application as DNA cross-linking agents highlights their potential in therapeutic interventions that target nucleic acids.

Computational and Theoretical Studies on 9,10 Dimethylanthracene 2,3,6,7 Tetraol and Its Assemblies

Quantum Chemical Calculations for Electronic Structure and Reaction Pathways

No dedicated studies employing quantum chemical calculations to investigate the electronic structure or potential reaction pathways of 9,10-Dimethylanthracene-2,3,6,7-tetraol were identified.

Density Functional Theory (DFT) Investigations

A comprehensive search of scientific databases yielded no specific Density Functional Theory (DFT) investigations focused on this compound. Such studies would typically provide insights into the molecule's optimized geometry, electronic ground state, and reactivity indices, but this research has not been published for this specific compound.

Molecular Orbital Theory in Redox Process Analysis

There is no available research that applies Molecular Orbital Theory to analyze the redox processes of this compound. This type of analysis would be crucial for understanding its behavior in electrochemical applications, including the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), but the data is not present in the current body of scientific literature.

Molecular Dynamics Simulations for Supramolecular Interactions and Stacking Geometries

No publications detailing Molecular Dynamics (MD) simulations for this compound were found. MD simulations are essential for understanding how molecules of this compound might interact with each other in a condensed phase, predicting their self-assembly behavior, and determining preferred π-stacking geometries, all of which remain uncharacterized.

Theoretical Prediction of Material Characteristics and Performance

While basic properties have been estimated (see Table 1), there are no in-depth theoretical predictions of material characteristics, such as charge mobility, conductivity, or optical properties, for this compound. Such predictions would be vital for assessing its potential in fields like organic electronics.

Elucidation of Structure-Reactivity Relationships through Computational Modeling

The relationship between the specific structure of this compound—with its electron-donating hydroxyl and methyl groups on the anthracene (B1667546) core—and its chemical reactivity has not been elucidated through computational modeling in any available studies.

While direct computational research on this compound is lacking, chemical databases provide a set of basic properties computed through standardized software models.

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₄ nih.govchemscene.com
Molecular Weight270.28 g/mol nih.govchemscene.com
XLogP3-AA3.7 nih.gov
Topological Polar Surface Area (TPSA)80.9 Ų nih.gov
Hydrogen Bond Donor Count4 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov
Rotatable Bond Count0 nih.gov
Exact Mass270.08920892 Da nih.gov

This data is generated by computational models and not from experimental measurements.

Advanced Research Applications of 9,10 Dimethylanthracene 2,3,6,7 Tetraol in Materials Science

Covalent Organic Frameworks (COFs) for Diverse Functional Platforms

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from molecular building blocks linked by strong covalent bonds. rsc.org The principles of reticular chemistry allow for the design of COFs with controllable structures, pore sizes, and chemical properties, which can be tuned by selecting appropriate building blocks and linkage motifs. rsc.org 9,10-Dimethylanthracene-2,3,6,7-tetraol, also known as 2,3,6,7-tetrahydroxy-9,10-dimethylanthracene (THDMA), serves as a key polyol linker in the synthesis of these frameworks. rsc.org Its use in combination with other linkers, such as boronic acids, enables the formation of robust and highly porous two-dimensional (2D) structures with versatile functionalities relevant to gas storage, separation, catalysis, and optoelectronics. rsc.org

Rational Design of COFs for Selective Sorption and Separation

The rational design of COFs is a cornerstone of their utility, allowing for the creation of materials with tailored pore environments for specific applications like molecular sorption and separation. mdpi.com By strategically selecting the geometry and size of the constituent building blocks, the pore size and surface chemistry of the resulting COF can be precisely controlled. rsc.org

A prominent example of this design principle is the synthesis of a COF through the co-condensation of the linear tetraol this compound (THDMA) with the triangular 1,3,5-benzenetris(4-phenylboronic acid) (BTPA). rsc.org This combination results in a boronate ester-linked framework, designated BTP-COF, which possesses exceptionally large and fully accessible open pores with a diameter of 4 nanometers. rsc.org The framework exhibits a significant Brunauer–Emmett–Teller (BET) surface area of 2000 m²/g, a value that aligns well with theoretical calculations and indicates a highly porous and accessible internal structure. rsc.org The large pore dimensions of such rationally designed COFs are particularly desirable for host-guest interactions involving large molecules, paving the way for applications in selective adsorption or separation of bulky chemical species. rsc.org

PropertyValueReference
COF Designation BTP-COF rsc.org
Building Block 1 This compound (THDMA) rsc.org
Building Block 2 1,3,5-Benzenetris(4-phenylboronic acid) (BTPA) rsc.org
Pore Diameter 4 nm rsc.org
BET Surface Area 2000 m²/g rsc.org

Catalytic Applications within COF Architectures

The inherent properties of COFs, such as high thermal stability, permanent porosity, and high surface area, make them outstanding candidates for catalytic applications. While specific catalytic studies on COFs derived from this compound are emerging, the structural features of these materials suggest significant potential. The large, well-defined pores, as seen in the BTP-COF, can house catalytic active sites, such as metal nanoparticles or organometallic complexes, preventing their aggregation and facilitating reactant access. rsc.org

Furthermore, the anthracene (B1667546) core itself is photoactive, suggesting that these COFs could function as metal-free heterogeneous photocatalysts for organic transformations. rsc.org The ordered π-stacked arrangement of the anthracene units within the framework can facilitate charge transport and separation, which are critical processes in photocatalysis. The ability to functionalize the framework post-synthetically offers another avenue for introducing catalytic activity, enabling the creation of highly efficient and recyclable catalytic systems for various chemical reactions. mdpi.com

Integration into Optoelectronic and Photovoltaic Devices

The incorporation of electroactive moieties into COF backbones is a key strategy for developing materials for optoelectronic and photovoltaic applications. rsc.orgnih.gov The 9,10-dimethylanthracene (B165754) unit is an excellent candidate for this purpose due to its well-known photophysical properties and ability to participate in electronic processes. COFs constructed from this building block can combine high porosity with electronic conductivity, a rare combination of properties that is highly sought after for device fabrication. chalmers.se

A primary strategy for developing electroactive COFs involves the selection of conjugated building blocks that can form delocalized π-systems throughout the 2D framework. The anthracene core of this compound is an inherently electroactive unit. When polymerized into an ordered, π-stacked COF architecture, the extended conjugation allows for the transport of charge carriers along the framework sheets. rsc.org The design of such frameworks focuses on maximizing π-orbital overlap between adjacent building blocks to enhance charge mobility. The BTP-COF, constructed from THDMA, is a prime example of a framework designed with potential electroactivity for optoelectronic applications. rsc.org By creating well-defined pathways for electrons and holes, these materials can be integrated into electronic devices as active layers. chalmers.se

In organic semiconductor materials, the absorption of light creates excitons, which are bound electron-hole pairs. nih.govacs.org The efficiency of optoelectronic devices, such as solar cells and photodetectors, depends critically on the ability of these excitons to dissociate into free charge carriers and for those carriers to be transported effectively. chemrxiv.org In COFs, the ordered arrangement of donor and acceptor units can facilitate this process. nih.gov

The anthracene moiety can act as an electron donor. When paired with an appropriate acceptor unit within the COF structure, photoinduced charge transfer can occur, leading to the formation of a charge-separated state. researchgate.net The dynamics of these processes occur on ultrafast timescales. chemrxiv.org Studies on general 2D COFs have shown that exciton (B1674681) diffusion is a key process, which can be influenced by the crystalline domain size of the material. chemrxiv.org The low dielectric constant typical of porous COFs implies that excitons are strongly bound; however, the rational design of donor-acceptor interfaces within the framework can lower the effective binding energy and promote efficient exciton dissociation. nih.govacs.org The charge carriers can then migrate along the π-stacked columns of the COF, a process essential for generating photocurrent in a photovoltaic device. acs.org

Photophysical ProcessDescriptionRelevance to THDMA-based COFs
Exciton Formation Absorption of a photon creates a bound electron-hole pair on a molecular unit.The anthracene core of THDMA is a chromophore that absorbs light to form excitons.
Exciton Diffusion The exciton migrates through the framework from one molecular site to another.The ordered π-stacking in the COF provides pathways for exciton diffusion. chemrxiv.org
Charge Transfer An electron is transferred from an excited donor unit to an acceptor unit.The anthracene unit can act as a donor, enabling charge transfer to an acceptor moiety within the COF. researchgate.net
Exciton Dissociation The exciton splits into a free electron and a free hole.Donor-acceptor interfaces within the COF structure promote the dissociation of excitons into charge carriers. nih.gov
Charge Transport Free electrons and holes move through the material to the electrodes.The extended π-conjugation along the 2D sheets of the COF facilitates charge transport. rsc.org

Host-Guest Chemistry and Encapsulation Studies in COFs

The unique porosity and well-defined pore structures of COFs make them ideal platforms for host-guest chemistry. nitschkegroup-cambridge.com The ability to encapsulate guest molecules within the COF cavities can protect the guest from the external environment, template chemical reactions, or create composite materials with novel synergistic properties. rsc.org

COFs derived from this compound, such as the BTP-COF with its large 4 nm pores, are particularly well-suited for encapsulating large guest molecules. rsc.org This capability opens up possibilities for a range of applications. For instance, encapsulating fluorescent dyes could lead to new materials for chemical sensing or solid-state lighting. Sequestering reactive species within the pores could allow for their stabilization and controlled release. nitschkegroup-cambridge.com The ordered environment of the COF can also impose conformational constraints on the guest molecule, potentially influencing its reactivity and properties. The high surface area and accessible pores ensure that a large number of guest molecules can be loaded, making these materials highly efficient for encapsulation applications. rsc.org

Contributions to Molecular Electronics and Nanotechnology

The unique electronic and photophysical properties of the anthracene core make its derivatives promising candidates for applications in molecular electronics and nanotechnology. Anthracene-based compounds are known for their fluorescence, and modifications to the anthracene ring can tune these properties for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and molecular switches.

While no specific studies on the application of this compound in these areas are available, its structure suggests potential. The tetraol functional groups offer reactive sites for further chemical modifications. These hydroxyl groups could be used to anchor the molecule to surfaces or to link it to other functional moieties, a critical step in the fabrication of nano-scale electronic devices. The dimethylanthracene core is expected to retain the inherent fluorescent properties of anthracene, which could be harnessed for developing new fluorescent probes or markers in nanotechnology. The precise impact of the four hydroxyl groups and two methyl groups on the electronic properties of the anthracene core, such as the HOMO/LUMO energy levels, would require dedicated experimental and computational investigation.

Development of Porous Crystalline Materials with Controlled Architectures

The development of porous crystalline materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), is a rapidly growing area of materials science. These materials are synthesized from organic linkers and inorganic nodes (in the case of MOFs) or through the self-assembly of organic building blocks (in the case of COFs). The structure and functionality of these materials can be precisely controlled by the choice of the organic linker.

Tetra-functionalized molecules, such as tetraols, are valuable building blocks for the construction of three-dimensional frameworks. The four hydroxyl groups of this compound provide the necessary connectivity to form extended, porous networks. The rigid and planar nature of the dimethylanthracene core could lead to the formation of well-defined and stable porous architectures.

While the use of this compound as a linker in the synthesis of MOFs or COFs has not been specifically reported in the surveyed literature, related anthracene-based linkers have been successfully employed to create functional porous materials. rsc.org These materials have shown promise in applications such as gas storage, separation, and catalysis. The incorporation of the this compound linker could potentially lead to new porous materials with unique properties, such as fluorescence, which could be exploited for sensing applications. A study on a different anthracene derivative, 9,10-bis(methacryloyloxymethyl)anthracene, has demonstrated its use in synthesizing porous polymers that exhibit fluorescence under UV radiation. nih.govnih.gov This suggests that frameworks built from this compound could also possess interesting photophysical properties.

Further research is necessary to synthesize and characterize porous crystalline materials using this compound and to evaluate their performance in various applications.

Compound Data

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS Number 13979-56-1
Appearance Brown to black solid
Predicted Boiling Point 586.5±45.0 °C
Predicted Density 1.469±0.06 g/cm³

| Predicted pKa | 9.20±0.30 |

Data sourced from publicly available chemical databases. nih.govchemicalbook.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
9,10-bis(methacryloyloxymethyl)anthracene

Electrochemical Properties and Redox Chemistry of 9,10 Dimethylanthracene 2,3,6,7 Tetraol Systems

Electrochemical Oxidation and Reduction Behavior

The redox behavior of anthracene (B1667546) compounds is characterized by their ability to accept or donate electrons, forming radical anions or cations, respectively. The presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃), on the anthracene framework generally facilitates oxidation by increasing the electron density of the π-system.

While specific cyclic voltammetry data for 9,10-Dimethylanthracene-2,3,6,7-tetraol is not extensively documented in publicly available literature, the behavior of the closely related compound, 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene (B1590876) (TMDMA), provides significant insights. The four methoxy groups in TMDMA are electron-donating, which enhances the electron density of the anthracene core, making it easier to oxidize. This suggests that this compound would also exhibit a facile oxidation process. The methyl groups at the 9 and 10 positions also contribute to the electronic stabilization of the molecule.

In general, the electrochemical oxidation of anthracene derivatives in suitable solvents is a reversible one-electron process, yielding a stable radical cation. researchgate.net Similarly, the reduction of anthracene and its derivatives, such as 9,10-diphenylanthracene (B110198), has been shown to proceed via the formation of a stable radical anion (DPA⁻) upon accepting an electron. utexas.edu

Table 1: General Electrochemical Characteristics of Substituted Anthracenes

FeatureDescriptionRelevant Derivatives
Oxidation Reversible one-electron transfer to form a radical cation. Facilitated by electron-donating groups.2,3,6,7-Tetramethoxy-9,10-dimethylanthracene
Reduction Reversible one-electron transfer to form a radical anion.9,10-Diphenylanthracene

This table provides a generalized overview based on related anthracene derivatives.

The generation of radical cations from anthracene derivatives is typically achieved through electrochemical oxidation. For instance, 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is recognized for its ability to form stable cation radicals upon electrochemical oxidation. This stability is crucial for applications in molecular electronics, where such materials can be used in sensors and electrochemical switches. The electron-donating nature of the methoxy groups helps to delocalize the positive charge, thus stabilizing the resulting radical cation. It is highly probable that the hydroxyl groups in this compound would confer similar stability to its radical cation.

The stability of radical anions of some anthracene derivatives has also been studied. For example, solutions of the 9,10-diphenylanthracene radical anion (DPA⁻) can be stable when prepared in carefully purified and deoxygenated solvents. utexas.edu The stability of these radical ions is a key factor in their potential utility in various applications.

Formation and Characterization of Dicationic Homotrimers and Other Redox-Active Species

The formation of oligomeric species from radical ions of aromatic compounds can occur under specific conditions. However, based on the available scientific literature, there is no specific information regarding the formation and characterization of dicationic homotrimers of this compound. The steric hindrance provided by the methyl groups at the 9 and 10 positions might disfavor such intermolecular interactions.

Photoreactivity and Photoredox Processes involving Anthracene Derivatives

Anthracene and its derivatives are well-known for their photoreactivity. A common photochemical reaction for many 9,10-disubstituted anthracenes, including 9,10-dimethylanthracene (B165754), is the photosensitized oxidation in the presence of oxygen. rsc.orgresearchgate.netresearchgate.net This process typically involves the reaction with singlet oxygen (¹O₂) to form a corresponding endoperoxide. rsc.orgresearchgate.netresearchgate.net

In this type of photoredox process, a photosensitizer absorbs light and transfers its energy to molecular oxygen, converting it from its triplet ground state to the highly reactive singlet state. This singlet oxygen then reacts with the anthracene derivative. For 9,10-dimethylanthracene, the primary product of this reaction is 9,10-dimethylanthracene-9,10-endoperoxide. rsc.orgresearchgate.net The rate of this reaction is dependent on factors such as the concentration of the anthracene derivative, light intensity, and the amount of photosensitizer. rsc.org

Another relevant photoredox process is the electron-transfer oxidation. For example, 9,10-dimethylanthracene can undergo photocatalytic carbon-carbon bond formation via electron-transfer oxidation, leading to the formation of dimethyllepidopterene. nih.gov This reaction is initiated by the photoinduced electron-transfer state of a suitable photocatalyst. nih.gov

Table 2: Photoreactivity of 9,10-Dimethylanthracene

Reaction TypeReactantProductConditions
Photosensitized Oxidation 9,10-Dimethylanthracene, ¹O₂9,10-Dimethylanthracene-9,10-endoperoxideVisible light, photosensitizer (e.g., safranin O) rsc.orgresearchgate.net
Photocatalytic C-C Bond Formation 9,10-DimethylanthraceneDimethyllepidopterenePhotoinduced electron transfer, photocatalyst (e.g., Acr⁺-Mes) nih.gov

This table summarizes the photoreactivity of the parent compound 9,10-dimethylanthracene.

The presence of hydroxyl groups in this compound is expected to influence its photoreactivity, potentially affecting the rates and pathways of these photoredox processes due to their electron-donating nature.

Future Research Trajectories and Emerging Opportunities

Design and Synthesis of Next-Generation Functional Materials from 9,10-Dimethylanthracene-2,3,6,7-tetraol

The four hydroxyl groups of this compound offer versatile handles for chemical modification, enabling the design and synthesis of a wide array of novel functional materials. The synthesis of an anthracenetetrathiol derivative, 9,10-dimethyl-2,3,6,7-anthracenetetra(thioacetate), from the tetraol has already been reported, showcasing its potential as a precursor for molecular electronics and conducting metal-organic frameworks (MOFs). researchgate.net Future synthetic endeavors could focus on several key areas:

Polymerization: The tetraol can be utilized as a monomer for the creation of novel polymers. Condensation reactions with various linkers could yield porous organic polymers (POPs) or covalent organic frameworks (COFs) with tailored porosity and electronic properties, suitable for gas storage, separation, or catalysis.

Supramolecular Assemblies: The hydroxyl groups are ideal for forming strong hydrogen bonds, which can be exploited to direct the self-assembly of complex supramolecular structures. These assemblies could find applications in sensing, drug delivery, or the development of "smart" materials that respond to external stimuli.

Dendrimer Chemistry: The tetra-functional nature of the molecule makes it an excellent core for the synthesis of dendrimers. By systematically building dendritic wedges onto the anthracene (B1667546) core, materials with precise nanoscale architectures and tailored photophysical properties could be achieved for applications in light-harvesting or as fluorescent probes. researchgate.net

Liquid Crystals: By attaching appropriate mesogenic units to the hydroxyl groups, it may be possible to design novel liquid crystalline materials. Anthracene derivatives have been explored for their potential in multifunctional liquid crystal materials for optoelectronic devices.

The synthesis of anthracene derivatives can be challenging, but various methods, including Friedel–Crafts reactions, metal-catalyzed reactions with alkynes, and intramolecular cyclizations, have been developed and could be adapted for the functionalization of this compound. nih.gov

Advanced Spectroscopic Characterization Techniques for In-Operando Studies

To fully understand and optimize the performance of materials derived from this compound, it is crucial to employ advanced spectroscopic techniques for in-operando studies. These methods allow for the real-time monitoring of structural and electronic changes under operational conditions.

Spectroscopic Technique Information Gained Potential Application Area
In-operando UV-Vis-NIR Spectroscopy Changes in electronic absorption, monitoring of redox states, charge carrier dynamics.Organic electronics (OLEDs, OFETs), electrochromic devices, battery electrodes.
In-operando Raman Spectroscopy Vibrational modes, molecular structure, chemical bonding, charge transfer, and interactions with host materials.Sensors, catalysts, energy storage materials.
In-operando Fluorescence Spectroscopy Emission properties, excited-state dynamics, quenching mechanisms, and environmental sensing.Fluorescent probes, chemical sensors, bio-imaging.
In-operando X-ray Absorption Spectroscopy (XAS) Local atomic structure, oxidation states, and coordination environment of metal centers in MOFs or catalysts.Catalysis, energy storage.
In-operando Electron Paramagnetic Resonance (EPR) Spectroscopy Detection and characterization of radical species and triplet states, understanding degradation mechanisms.Organic electronics, photochemistry.

These advanced techniques would provide invaluable insights into the structure-property-performance relationships of new materials, guiding their rational design and optimization for specific applications.

Synergistic Integration of Experimental and Computational Methodologies

A powerful approach to accelerate the discovery and development of new functional materials based on this compound is the synergistic integration of experimental synthesis and characterization with computational modeling. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly well-suited for studying the properties of anthracene derivatives. dongguk.edursc.orgnih.gov

This integrated approach can:

Predict Molecular Properties: Computational methods can predict key properties such as HOMO/LUMO energy levels, absorption and emission spectra, and redox potentials before a molecule is synthesized, allowing for the pre-screening of promising candidates. rsc.orgdoaj.org

Elucidate Reaction Mechanisms: DFT calculations can help to understand the mechanisms of chemical reactions and photophysical processes, such as intramolecular charge transfer, which is crucial for the design of optoelectronic materials. rsc.org

Interpret Experimental Data: Computational modeling can aid in the interpretation of complex spectroscopic data, providing a deeper understanding of the underlying molecular and electronic structures. nih.gov

Guide Material Design: By simulating the effects of different functional groups and molecular arrangements, computational studies can guide the design of new materials with optimized properties for specific applications.

This feedback loop between theoretical prediction and experimental validation will be essential for the efficient development of next-generation materials from this compound.

Addressing Challenges in Scalability and Reproducibility for Broader Research Applications

For any new material to have a significant impact, its synthesis must be scalable and reproducible. While many novel polycyclic aromatic hydrocarbons (PAHs) are synthesized on a small scale in research laboratories, transitioning to larger-scale production often presents significant challenges. researchgate.net For this compound and its derivatives, key challenges to address include:

Purification: The purification of PAHs and their derivatives can be difficult, often requiring multiple chromatographic steps. Developing scalable purification methods, such as crystallization or sublimation, will be necessary.

Precursor Availability: The availability and cost of the starting materials for the synthesis of this compound will influence its potential for large-scale applications.

Reproducibility: Ensuring batch-to-batch reproducibility is essential for reliable material performance. This requires well-defined and robust synthetic and purification protocols.

Overcoming these challenges will be critical for making materials derived from this compound widely available for research and potential commercial applications.

Exploration of Novel Applications in Energy, Environmental Remediation, and Sensing

The unique electronic and structural features of this compound suggest its potential for a wide range of novel applications.

Energy: Anthracene derivatives have been investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netnih.gov More recently, functionalized anthracenes have shown promise as electrode materials for organic supercapacitors. rsc.orgrsc.org The redox-active nature of the hydroquinone (B1673460) moieties in the tetraol could be particularly advantageous for energy storage applications.

Environmental Remediation: The anthracene core can be functionalized to create materials capable of adsorbing or degrading environmental pollutants. For example, polymers incorporating this unit could be designed to capture PAHs from water. The photocatalytic properties of anthracene derivatives could also be harnessed for the degradation of organic pollutants. nih.gov

Sensing: The inherent fluorescence of the anthracene core makes it an excellent platform for the development of chemical sensors. researchgate.net The hydroxyl groups can act as binding sites for various analytes, and binding events can be transduced into a change in the fluorescence signal. Such sensors could be developed for the detection of metal ions, anions, or biologically important molecules. nih.gov

The exploration of these and other novel applications will be a key driver of future research into this promising yet largely untapped chemical building block.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.